tert-Butyl (4-hydroxy-3-(trifluoromethoxy)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tert-butyl carbamate group attached to a phenyl ring substituted with a hydroxy group and a trifluoromethoxy group. The presence of these functional groups imparts distinct chemical and biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate typically involves the reaction of 4-hydroxy-3-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The primary targets are the active sites of the enzymes, where the compound binds and prevents their normal function.
Pathways Involved: Inhibition of these enzymes can lead to reduced amyloid beta aggregation and increased acetylcholine levels, potentially mitigating the effects of Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[4-chloro-2-(trifluoromethoxy)phenyl]carbamate: Similar structure with a chloro substituent instead of a hydroxy group.
Tert-butyl N-[4-hydroxy-3-(trifluoromethyl)phenyl]carbamate: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate is unique due to the presence of both a hydroxy group and a trifluoromethoxy group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H14F3NO4 |
---|---|
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H14F3NO4/c1-11(2,3)20-10(18)16-7-4-5-8(17)9(6-7)19-12(13,14)15/h4-6,17H,1-3H3,(H,16,18) |
InChI-Schlüssel |
BEKIMSKWLIQUAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.